4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C26H28N2O7 and a molecular weight of 480.52 g/mol This compound features a pyrrol-2-one core substituted with various functional groups, including allyloxy, benzoyl, hydroxy, isopropoxypropyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrol-2-one ring.
Introduction of Substituents: Functional groups such as allyloxy, benzoyl, hydroxy, isopropoxypropyl, and nitrophenyl are introduced through various organic reactions, including nucleophilic substitution, esterification, and nitration.
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: H2/Pd (Hydrogen gas with palladium catalyst), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group
Reduction: Formation of an amine from the nitro group
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methoxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Ethoxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions not possible with methoxy or ethoxy analogs. This uniqueness can be leveraged in synthetic chemistry to create novel compounds with potentially enhanced properties.
Properties
Molecular Formula |
C26H28N2O7 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-nitrophenyl)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H28N2O7/c1-4-15-35-21-12-8-19(9-13-21)24(29)22-23(18-6-10-20(11-7-18)28(32)33)27(26(31)25(22)30)14-5-16-34-17(2)3/h4,6-13,17,23,29H,1,5,14-16H2,2-3H3/b24-22+ |
InChI Key |
DEAYLIUZAGEJLH-ZNTNEXAZSA-N |
Isomeric SMILES |
CC(C)OCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)OCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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